molecular formula C11H16FN B13270556 N-(butan-2-yl)-3-fluoro-4-methylaniline

N-(butan-2-yl)-3-fluoro-4-methylaniline

Cat. No.: B13270556
M. Wt: 181.25 g/mol
InChI Key: IMOZNGQITFSINS-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-fluoro-4-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a butan-2-yl group, a fluorine atom, and a methyl group attached to the aniline ring, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-fluoro-4-methylaniline typically involves the reaction of 3-fluoro-4-methylaniline with butan-2-yl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(butan-2-yl)-3-fluoro-4-methylaniline has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-3-fluoroaniline
  • N-(butan-2-yl)-4-methylaniline
  • N-(butan-2-yl)-3-chloro-4-methylaniline

Uniqueness

N-(butan-2-yl)-3-fluoro-4-methylaniline is unique due to the specific combination of the butan-2-yl, fluorine, and methyl groups attached to the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butan-2-yl-3-fluoro-4-methylaniline

InChI

InChI=1S/C11H16FN/c1-4-9(3)13-10-6-5-8(2)11(12)7-10/h5-7,9,13H,4H2,1-3H3

InChI Key

IMOZNGQITFSINS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)C)F

Origin of Product

United States

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